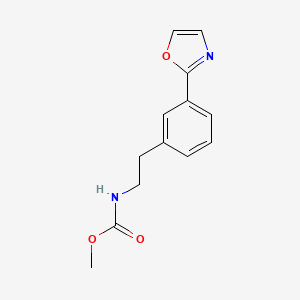
6-Fluor-4-(Piperazin-1-yl)chinolinhydrochlorid
Übersicht
Beschreibung
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the linear formula C13H15ClFN3 . It is a derivative of quinoline, a class of compounds that have been found to exhibit diverse pharmacological profiles such as antibacterial and antitubercular activities .
Synthesis Analysis
The synthesis of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride and its derivatives often involves the reaction of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with different substituted hydrazides, hydroxylamine hydrochloride, or methoxylamine in glacial acetic acid .Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has been characterized using various techniques such as 1H NMR, 13C NMR, and LCMS . In the crystal structure, centrosymmetric dinuclear manganese units are linked via 4,4’-oxydibenzoate ligands into one-dimensional chains .Wissenschaftliche Forschungsanwendungen
Molekular-Docking-Studien
6-Fluor-4-(Piperazin-1-yl)chinolinhydrochlorid: kann in rechnergestützten Studien, wie z. B. Molekular-Docking, verwendet werden, um vorherzusagen, wie es mit verschiedenen biologischen Zielstrukturen interagieren könnte, was im Medikamentendesignprozess entscheidend ist .
Synthese von Fluorchinolonen
Diese Verbindung kann ein Vorläufer bei der Synthese von Fluorchinolonen sein, einer Klasse von Breitbandantibiotika, die besonders wirksam gegen gramnegative Bakterien sind .
Zukünftige Richtungen
The future directions for the research and development of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride could involve the design and synthesis of new quinolone derivatives with increasing bulk at the C-7 position of the main 6-fluoroquinolone scaffold . Further studies could also focus on elucidating the exact mechanism of action and exploring its potential applications in medicine.
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .
Mode of Action
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride interacts with its targets by inhibiting bacterial DNA synthesis . It achieves this by blocking the subunit A of the DNA gyrase enzyme . Additionally, it affects the bacterial cell wall .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by suppressing bacterial DNA-gyrase . , indicating a selective biological action of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride.
Pharmacokinetics
It is known that fluoroquinolones, a class of compounds to which 6-fluoro-4-(piperazin-1-yl)quinoline hydrochloride belongs, accumulate rapidly into eukaryotic cells . This property suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is the inhibition of bacterial DNA synthesis . This leads to the cessation of bacterial growth and replication, thereby exerting its antibacterial effects.
Action Environment
The action of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can be influenced by environmental factors. For instance, the compound’s ability to permeate bacterial cells suggests that its efficacy may be affected by the properties of the bacterial cell wall
Biochemische Analyse
Biochemical Properties
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial DNA synthesis. This compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. By binding to the subunit A of DNA gyrase, 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride effectively inhibits the enzyme’s activity, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, this compound affects the bacterial cell wall, further contributing to its antimicrobial properties .
Cellular Effects
The effects of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride on various types of cells and cellular processes are profound. In bacterial cells, this compound induces cell death by inhibiting DNA synthesis and disrupting cell wall integrity . In mammalian cells, 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress responses and apoptosis, leading to altered cellular functions . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride involves several key interactions at the molecular level. Primarily, this compound exerts its effects by binding to DNA gyrase and topoisomerase IV, inhibiting their enzymatic activities . This binding prevents the supercoiling and relaxation of bacterial DNA, which are critical processes for DNA replication and transcription. Additionally, 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can interact with other biomolecules, such as proteins and lipids, leading to changes in membrane permeability and cellular signaling . These interactions collectively contribute to the compound’s antimicrobial and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve its antimicrobial effects .
Metabolic Pathways
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride, leading to the formation of metabolites that are excreted via the kidneys. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and lipids, influencing its localization and accumulation . The distribution of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride within tissues is also affected by factors such as blood flow and tissue permeability . These transport and distribution properties are critical for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a role in directing 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride to specific organelles, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCXFLYXNMCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333249-32-3 | |
| Record name | Quinoline, 6-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333249-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


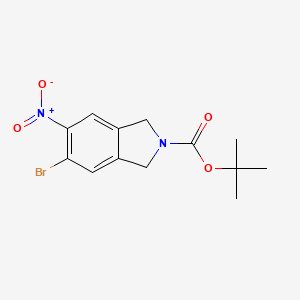
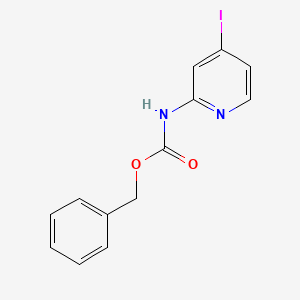
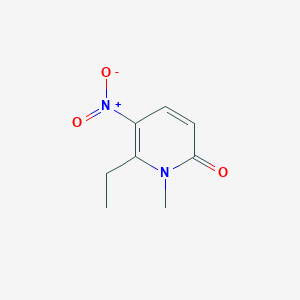
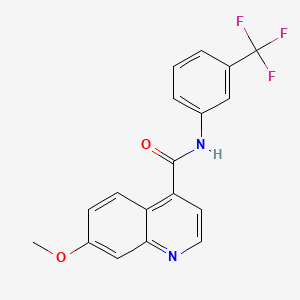
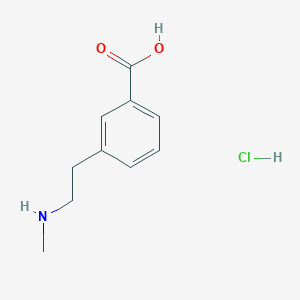
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)

![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
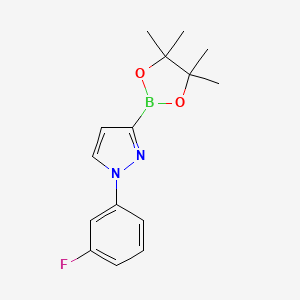
![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
